1-戊烯-4-炔

描述

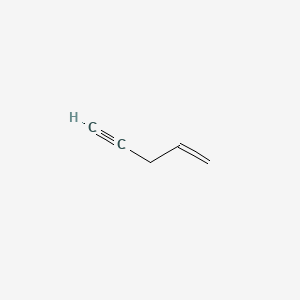

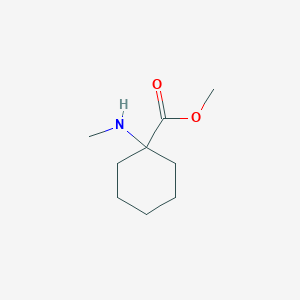

1-Penten-4-yne is a chemical compound with the formula C5H6 . It is used as a building block in organic synthesis . The molecule contains a total of 10 bonds, including 4 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, and 1 triple bond .

Synthesis Analysis

1-Penten-4-yne is used in the synthesis of trocheliophorolides as well as in the enantioselective synthesis of nonracemic geminal silylboronates . It is also used as a starting reagent in stereoselective total synthesis of antimicrobial marine metabolites .Molecular Structure Analysis

The molecular structure of 1-Penten-4-yne includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of 1-Penten-4-yne is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 1-Penten-4-yne is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .科学研究应用

降解和材料特性

- 聚(4-甲基-1-戊烯)(PMP 或 TPX)以其高光学透明度、结晶熔点、低密度和电导率以及耐热性而著称。这些特性使其在红外窗口、透镜、膜和食品包装中得到应用。研究集中在其热氧化和辐射诱导降解上,以了解由该材料制成的组件的寿命 (Farmer,1996 年)。

液晶研究

- 亚甲基连接液晶二聚体表现出独特的转变性质,包括扭曲弯曲向列相,该相因其在先进液晶显示器和其他技术中的潜力而受到研究。这项研究强调了结构设计在开发新型液晶材料中的重要性 (Henderson 和 Imrie,2011 年)。

燃烧和火焰研究

- 对用于计算包括 1-戊烯在内的各种烯烃的点火延迟时间 (IDT) 的详细反应机理的评估,为燃烧过程提供了重要的见解。这项工作突出了燃烧建模的复杂性以及准确机制对于预测实验结果的重要性 (Jach 等人,2019 年)。

有机和聚合物化学

- 基于 1,3,5-三嗪的介晶由于其在电荷和能量传输应用中的潜力而备受关注。这篇重要评论重点介绍了基于三嗪的碟状液晶的最新进展,展示了有机电子学领域的动态发展以及结构化分子在开发新材料中的作用 (Devadiga 和 Ahipa,2019 年)。

纳米技术和材料科学

- 金和氧化铁杂化纳米颗粒的合成和应用证明了在纳米尺度上结合不同材料以实现多功能应用(包括催化、生物传感和医疗治疗)的潜力。该研究领域例证了纳米技术和材料科学的跨学科性质 (Leung 等人,2012 年)。

作用机制

Target of Action:

1-Penten-4-yne, also known as 4-penten-1-yne, has the chemical formula C5H6 and a molecular weight of 66.1011 Da

Mode of Action:

1-Penten-4-yne belongs to the alkyne class of compounds. Alkynes are characterized by a carbon-carbon triple bond, which imparts unique reactivity. In the case of 1-Penten-4-yne, this triple bond provides an opportunity for electrophilic reactions. For instance, it can undergo addition reactions with electrophiles like halogens (e.g., bromine) to form substituted products .

Action Environment:

Environmental factors play a crucial role in its efficacy and stability. Factors like temperature, pH, and the presence of other chemicals can impact its reactivity and bioavailability.

: ChemSpider: 1-Penten-4-yne : Reactions of Alkynes - Addition of HX and X₂

属性

IUPAC Name |

pent-1-en-4-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h1,4H,2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOBTUTURSPCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870788 | |

| Record name | 1-Penten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871-28-3 | |

| Record name | 1-Penten-4-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1-Penten-4-yne?

A1: 1-Penten-4-yne is an organic compound with the molecular formula C5H6. It belongs to the class of enynes, characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne) within the molecule. [] This unique structural feature significantly influences its reactivity and makes it a valuable building block in organic synthesis.

Q2: How does the conformation of 1-Penten-4-yne impact its stability?

A2: 1-Penten-4-yne exists as two different conformers, syn and gauche, arising from rotation around the single bond connecting the alkene and alkyne moieties. Research suggests that the syn conformer is energetically favored, with an enthalpy difference of approximately 2.97 kJ/mol compared to the gauche conformer. At room temperature, the gauche conformer constitutes about 38% of the equilibrium mixture. []

Q3: Can computational methods predict the properties of 1-Penten-4-yne?

A3: Yes, computational chemistry plays a crucial role in understanding the properties of 1-Penten-4-yne. Ab initio calculations, particularly those using Møller–Plesset perturbation theory (MP2) and density functional theory (DFT) methods with various basis sets, have been employed to determine the equilibrium geometries, energies, and vibrational frequencies of the syn and gauche conformers. [] These calculations provide valuable insights into the conformational preferences and spectroscopic behavior of the molecule.

Q4: How does 1-Penten-4-yne react with metal-containing reagents?

A4: Research has explored the reactivity of 1-Penten-4-yne with organocuprate reagents. Studies show that the reaction outcome depends on the specific organocuprate used and the substituents present on the 1-Penten-4-yne molecule. For instance, using a heterocuprate reagent can lead to a mixture of allylic and propargylic 1,3-substitution products. [] In contrast, employing a homocuprate reagent results in highly regioselective propargylic substitution, offering a potential synthetic route to complex molecules like the presumed sex attractant of the Male Dried Bean Beetle (Acanthoscelides obtectus). []

Q5: What is the significance of 1-Penten-4-yne in the context of cigarette smoke analysis?

A5: 1-Penten-4-yne, along with its isomers like 1-penten-3-yne and 3-penten-1-yne, have been identified as previously unreported components in the gas phase of mainstream cigarette smoke. [] This discovery highlights the complex composition of cigarette smoke and the potential presence of harmful substances beyond those commonly quantified. The identification of these isomers was made possible by advanced analytical techniques like tunable synchrotron radiation vacuum ultraviolet photoionization time-of-flight mass spectrometry (SR-VUV-PI-TOFMS) coupled with photoionization efficiency (PIE) curve simulation. []

Q6: How is 1-Penten-4-yne used in synthetic organic chemistry?

A6: 1-Penten-4-yne serves as a valuable building block in the synthesis of more complex molecules. For instance, it can be coupled with other alkynes via the Cadiot-Chodkiewicz reaction, a copper-catalyzed process, to form diynes. [] This reaction was strategically employed in the stereoselective total synthesis of (3R,8S)-falcarindiol, a naturally occurring polyacetylenic compound found in umbellifers. [] This example demonstrates the utility of 1-Penten-4-yne in constructing complex natural products with potential biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Fluorophenoxy)phenyl]methanamine](/img/structure/B3291157.png)

![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol](/img/structure/B3291178.png)

![8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3291181.png)

![[2-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B3291185.png)

![Pentanamide, 5-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]-2-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylene]-, (2E)-](/img/structure/B3291219.png)